Cas no 2034327-89-2 (3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide)

3-Chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyrazole-substituted ethylamine moiety. Its molecular structure combines a halogenated benzene sulfonamide core with a substituted pyrazole group, offering potential utility in medicinal chemistry and biochemical research. The presence of chloro and fluoro substituents enhances its reactivity and binding affinity, while the pyrazole ring contributes to its structural diversity. This compound may serve as an intermediate in the synthesis of pharmacologically active molecules or as a tool for studying enzyme inhibition. Its well-defined structure and functional group arrangement make it suitable for applications requiring precise molecular interactions.
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide structure
2034327-89-2 structure
Product name:3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
CAS No:2034327-89-2
MF:C19H19ClFN3O2S
Molecular Weight:407.88946557045
CID:5333505

3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide
    • 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
    • 3-chloro-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-fluorobenzenesulfonamide
    • インチ: 1S/C19H19ClFN3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-18(21)17(20)12-16/h3-9,12,22H,10-11H2,1-2H3
    • SMILES: ClC1=C(C=CC(=C1)S(NCCN1C(C)=C(C2C=CC=CC=2)C(C)=N1)(=O)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 582
  • XLogP3: 4
  • トポロジー分子極性表面積: 72.4

3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6525-5048-30mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
30mg
$119.0 2023-09-08
Life Chemicals
F6525-5048-20μmol
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-5048-50mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
50mg
$160.0 2023-09-08
Life Chemicals
F6525-5048-2mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
2mg
$59.0 2023-09-08
Life Chemicals
F6525-5048-5μmol
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-5048-10μmol
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6525-5048-15mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
15mg
$89.0 2023-09-08
Life Chemicals
F6525-5048-4mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
4mg
$66.0 2023-09-08
Life Chemicals
F6525-5048-25mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
25mg
$109.0 2023-09-08
Life Chemicals
F6525-5048-40mg
3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide
2034327-89-2
40mg
$140.0 2023-09-08

3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide 関連文献

3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamideに関する追加情報

Introduction to 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide (CAS No. 2034327-89-2)

3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034327-89-2, represents a fascinating example of how structural complexity can be leveraged to achieve therapeutic benefits. The molecular structure of this compound features a sulfonamide moiety linked to a benzene ring substituted with a fluorine atom, further connected to an ethyl chain that terminates in a pyrazole ring. The presence of multiple substituents, including 3,5-dimethyl and 4-phenyl groups on the pyrazole ring, contributes to its unique chemical properties and potential biological activities.

The sulfonamide group is a well-known pharmacophore in medicinal chemistry, often incorporated into drugs due to its ability to form hydrogen bonds and interact with biological targets. In the case of 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide, the sulfonamide moiety is strategically positioned to interact with various biological receptors and enzymes. This positioning may enhance the compound's binding affinity and selectivity, which are critical factors in drug design.

The pyrazole ring is another key feature of this compound, known for its versatility in medicinal chemistry. Pyrazoles have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrazole ring in this compound, namely 3,5-dimethyl and 4-phenyl, suggests that it may exhibit unique biological activities compared to other pyrazole derivatives. These substituents can influence the electronic properties of the ring, affecting its interactions with biological targets.

The benzene ring substituted with a fluorine atom adds another layer of complexity to the compound's structure. Fluorine atoms are frequently introduced into pharmaceutical compounds due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The presence of a fluorine atom at the 4-position of the benzene ring in this compound may enhance its bioavailability and reduce susceptibility to metabolic degradation.

In recent years, there has been growing interest in developing novel sulfonamide derivatives as potential therapeutic agents. Several studies have highlighted the therapeutic potential of sulfonamides in treating various diseases, including infections, inflammation, and cancer. The unique structure of 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide positions it as a promising candidate for further investigation in these areas.

One particularly intriguing aspect of this compound is its potential application in oncology research. Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival. The structural features of 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide suggest that it may interfere with signaling pathways critical for cancer cell growth and progression. Preliminary studies have indicated that compounds with similar structures may exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells.

The sulfonamide group also plays a crucial role in modulating the biological activity of this compound. Sulfonamides are known for their ability to act as competitive inhibitors of various enzymes by binding to their active sites. This property makes them valuable tools in drug design, particularly for targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The specific sulfonamide derivative under discussion may offer advantages over existing drugs due to its unique structural features and improved pharmacokinetic properties.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory responses are mediated by a complex interplay of signaling pathways and enzymes, many of which are potential targets for therapeutic intervention. Sulfonamides have been shown to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The structural features of 3-chloro-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-y)ethyl]-4-fluorobenzene -sulfonamide suggest that it may similarly interfere with inflammatory pathways, offering a novel approach to managing conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the various substituents onto the core scaffold while maintaining functional group integrity. This level of synthetic precision is essential for producing compounds with the desired biological activities.

The pharmacological evaluation of 3-chloro-N-[2-(3,5-dimethyl -4 -phenyl -1H -pyrazol -1 -y l)ethyl]-4-fluorobenzene -1-sulfonamide has only just begun, but initial results are promising. In vitro studies have demonstrated that this compound exhibits potent activity against several target enzymes relevant to cancer and inflammation. Further research is needed to fully elucidate its mechanism of action and assess its potential as a therapeutic agent.

The development of new drugs is often hampered by issues related to drug resistance and side effects. However, compounds like 3-chloro-N-[2-(3 ,5-dimethyl -4 -phenyl -1H-pyrazol -1-y l)ethyl]-4-fluorobenzene -sulfonamide offer hope by providing novel chemical scaffolds with unique biological activities. By leveraging structural diversity and computational modeling techniques , researchers can identify promising candidates for further development more efficiently than ever before.

In conclusion , 3-chloro-N-[2-(3 ,5-dimeth yl -4 phen yl -1H-p yrazol -1-y l)eth yl ] - 4-fl uoro-b enz ene - 1-sul fon am ide (CAS No .20343 2789 ) is an exciting new compoun d with p romising therapeutic potential . Its unique structur e , featur ing multiple subs titut ents including sulfona mide , py ra zole , an d fluoro r ing sugg est s tha t i t ma y exhi bit novel bio logical act ivitie s relevant t o canc er an d infla mmation . While more resea rch is nee ded t o fully understand i ts mechanis m o f ac tion an d cli ni cal p otential , thi s compoun d repres ents an im port ant step forward i n pharma ceutical r esear ch an d deve lopment . p >

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